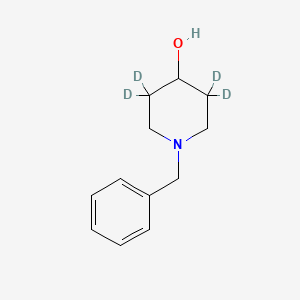
NFPS Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of NFPS Hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluorophenylacetonitrile with 4-bromobiphenyl in the presence of a base to form an intermediate compound. This intermediate is then reacted with sarcosine in the presence of a coupling agent to yield NFPS. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid .
Analyse Chemischer Reaktionen
NFPS Hydrochloride undergoes various chemical reactions, including:
Oxidation: NFPS can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert NFPS into its reduced forms.
Substitution: NFPS can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
NFPS Hydrochloride is widely used in scientific research, particularly in the field of neuroscience. It serves as a tool to study the role of glycine transporters in the brain. Some key applications include:
Chemistry: Used as a reagent in synthetic organic chemistry to study reaction mechanisms.
Biology: Helps in understanding the biological pathways involving glycine transporters.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders like schizophrenia.
Industry: Utilized in the development of new pharmaceuticals targeting glycine transporters
Wirkmechanismus
NFPS Hydrochloride exerts its effects by selectively inhibiting the glycine transporter GlyT1. This inhibition increases the extracellular concentration of glycine, which in turn enhances the activation of N-methyl-D-aspartate (NMDA) receptors. The increased NMDA receptor activity is crucial for synaptic plasticity and cognitive functions. This compound does not affect the inhibitory glycine receptor or the glycine site of the NMDA receptor .
Vergleich Mit ähnlichen Verbindungen
NFPS Hydrochloride is unique due to its high selectivity and irreversible inhibition of GlyT1. Similar compounds include:
ORG 24598: Another GlyT1 inhibitor but with different selectivity and potency.
CP-802079 Hydrochloride: A GlyT2 inhibitor, which targets a different glycine transporter.
NO-711 Hydrochloride: Inhibits the GABA transporter, showing different pharmacological effects compared to this compound
This compound stands out due to its specific action on GlyT1, making it a valuable tool in neuroscience research.
Eigenschaften
IUPAC Name |
2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO3.ClH/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18;/h2-14,23H,15-17H2,1H3,(H,27,28);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDGSZCYSJWQEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858173 |
Source


|
| Record name | N-{3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl}-N-methylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200005-59-0 |
Source


|
| Record name | N-{3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl}-N-methylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)







![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)



